N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide

説明

特性

IUPAC Name |

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O/c1-10(2,3)15-9(17)16-6-4-8(5-7-16)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCLDDGFDLZQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide: A Technical Whitepaper

Executive Summary

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide (CAS No. 1708557-54-3)[1] is a highly valuable building block in modern medicinal chemistry. Featuring a trifluoromethylated piperidine core linked to a tert-butyl group via a urea (carboxamide) moiety, this compound is structurally representative of motifs used to enhance lipophilicity, improve metabolic stability, and optimize target binding affinity in drug discovery programs[2]. This whitepaper outlines a highly efficient, self-validating synthetic protocol for its preparation, detailing the mechanistic rationale, step-by-step methodology, and analytical characterization required for high-purity isolation.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of piperidine-1-carboxamides can generally be approached via two primary routes:

-

Phosgene/Triphosgene Route: Reacting the secondary amine with phosgene to form a highly reactive carbamoyl chloride intermediate, followed by the addition of tert-butylamine.

-

Isocyanate Route: Direct nucleophilic addition of the secondary amine to tert-butyl isocyanate.

Causality of Route Selection: The Isocyanate Route is selected as the standard protocol[3]. It is significantly greener, highly atom-economical, and avoids the use of highly toxic phosgene gas or its solid equivalents. The reaction proceeds smoothly under mild conditions with excellent yields.

Causality of Experimental Choices:

-

Solvent (Dichloromethane - DCM): DCM is chosen because it is an aprotic, non-nucleophilic solvent that readily dissolves both the polar amine salts and the non-polar isocyanate, stabilizing the transition state without participating in competing side reactions.

-

Base (Triethylamine - Et₃N): Commercially available 4-(trifluoromethyl)piperidine is typically supplied as a hydrochloride salt to prevent oxidative degradation. Et₃N is required to neutralize the HCl salt, liberating the free secondary amine and maximizing its nucleophilicity. Furthermore, Et₃N acts as a proton shuttle during the collapse of the zwitterionic intermediate.

-

Temperature Control (0 °C to RT): The initial nucleophilic attack of the amine onto the electrophilic carbon of the isocyanate is exothermic. Initiating the reaction at 0 °C prevents localized heating, which can lead to isocyanate dimerization or other side reactions.

Process Visualization

Synthesis workflow for N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide.

Mechanistic pathway of the nucleophilic addition forming the urea linkage.

Materials and Quantitative Data

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Role |

| 4-(Trifluoromethyl)piperidine HCl | 189.61 | 1.00 eq | 1.896 g | Nucleophile / Starting Material |

| tert-Butyl isocyanate | 99.13 | 1.10 eq | 1.090 g (1.25 mL) | Electrophile / Reagent |

| Triethylamine (Et₃N) | 101.19 | 2.50 eq | 2.530 g (3.48 mL) | Base / Proton Shuttle |

| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that the chemist can analytically verify the success of each phase before proceeding.

Step 1: Free-Basing and Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen gas.

-

Suspend 4-(trifluoromethyl)piperidine hydrochloride (1.896 g, 10.0 mmol) in anhydrous DCM (30 mL).

-

Add Triethylamine (3.48 mL, 25.0 mmol) dropwise at room temperature.

-

Validation Checkpoint 1: Stir for 15 minutes. The cloudy suspension must transition to a clear, homogeneous solution, confirming the complete neutralization of the HCl salt and the liberation of the free amine.

Step 2: Nucleophilic Addition 5. Cool the reaction flask to 0 °C using an ice-water bath. 6. Dissolve tert-butyl isocyanate (1.25 mL, 11.0 mmol) in 5 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes via a syringe to control the exothermic addition. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

Step 3: Reaction Monitoring 8. Validation Checkpoint 2 (TLC Monitoring): Spot the reaction mixture alongside the starting amine on a silica gel TLC plate (Eluent: 50% Ethyl Acetate in Hexanes).

-

Self-Validation: Stain the plate with Ninhydrin solution and heat. The starting secondary amine will stain an intense purple/brown. The target urea product lacks a reactive N-H for ninhydrin and will not stain, but will be visible under short-wave UV (254 nm) or via iodine vapor. The complete disappearance of the ninhydrin-active spot confirms reaction completion.

Step 4: Quenching and Workup 9. Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) to neutralize any remaining base and unreacted isocyanate. 10. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 11. Wash the combined organic layers sequentially with water (20 mL) and saturated brine (20 mL). 12. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 10% to 40% Ethyl Acetate in Hexanes. 14. Pool the pure fractions and concentrate in vacuo to afford N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide as a white solid.

Analytical Characterization

To ensure scientific integrity and confirm the identity of the synthesized compound, the isolated product must be validated against the following expected analytical parameters[4]:

| Analytical Technique | Expected Data / Spectral Features |

| Formula & Mass | C₁₁H₁₉F₃N₂O (Exact Mass: 252.14) |

| LC-MS (ESI+) | [M+H]+ peak at m/z 253.1 |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (br s, 1H, NH ), 3.98 (dt, J = 13.2, 3.5 Hz, 2H, piperidine CH ₂ eq), 2.80 (td, J = 13.0, 2.8 Hz, 2H, piperidine CH ₂ ax), 2.20 (m, 1H, piperidine CH -CF₃), 1.85 (m, 2H, piperidine CH ₂), 1.50 (m, 2H, piperidine CH ₂), 1.36 (s, 9H, tert-butyl CH ₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 157.2 (C=O), 127.5 (q, J = 278 Hz, C F₃), 51.0 (C-NH), 43.5 (piperidine C H₂), 41.2 (q, J = 27 Hz, piperidine C H-CF₃), 29.5 (tert-butyl C H₃), 24.8 (piperidine C H₂). |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -73.8 (d, J = 8.5 Hz, 3F, CF ₃). |

References

-

Graziani, D., et al. "Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5." Journal of Medicinal Chemistry, 2019, 62(3), 1246-1273.[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. evitachem.com [evitachem.com]

Molecular Architecture and Pharmacological Utility of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary and Strategic Rationale

In contemporary drug discovery, the strategic installation of specific structural motifs is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide represents a highly specialized, privileged fragment utilized in the design of advanced therapeutics, including WRN helicase inhibitors [1] and MALT1 inhibitors [3].

As a Senior Application Scientist, I frequently advocate for the integration of fluorinated ureas in lead optimization. This molecule is not merely a chemical entity; it is a precisely engineered structural module. The incorporation of a trifluoromethyl (–CF₃) group at the 4-position of a piperidine ring, capped with a bulky tert-butyl urea, creates a unique confluence of steric shielding, metabolic stability, and directed lipophilicity. This whitepaper deconstructs the physicochemical properties, mechanistic utility, and synthetic protocols associated with this critical pharmacophore.

Structural Deconstruction and Physicochemical Profiling

Understanding the causality behind selecting this specific fragment requires a deep dive into its constituent parts. Every functional group in this molecule serves a distinct pharmacological purpose:

-

The 4-(Trifluoromethyl)piperidine Core: The –CF₃ group is a classic bioisostere for methyl or chlorine, but with significantly higher lipophilicity and metabolic resistance. Positioned at the 4-axis of the piperidine ring, it projects into deep, hydrophobic protein subpockets. Furthermore, the strong electron-withdrawing nature of the –CF₃ group reduces the basicity of the piperidine nitrogen via inductive effects, which can mitigate hERG liability and improve membrane permeability.

-

The N-tert-butyl Carboxamide (Urea) Linkage: Ureas are exceptionally stable hydrogen-bond arrays. The tert-butyl group provides immense steric bulk, which serves a dual purpose: it locks the urea into a specific conformational geometry (favoring target engagement) and sterically shields the amide bond from proteolytic cleavage in vivo.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the isolated fragment, demonstrating its compliance with Lipinski's Rule of Five, making it an ideal building block for oral drug candidates.

| Parameter | Value | Pharmacological Implication |

| Molecular Formula | C₁₁H₁₉F₃N₂O | Standard low-molecular-weight fragment. |

| Molecular Weight | 252.28 g/mol | Leaves ample "molecular weight budget" for the rest of the drug molecule. |

| Calculated LogP (cLogP) | ~2.8 | Highly lipophilic; drives hydrophobic target engagement and passive permeability. |

| Topological Polar Surface Area | 29.1 Ų | Excellent for CNS penetration and oral absorption. |

| H-Bond Donors (HBD) | 1 | Single NH acts as a precise hydrogen bond donor. |

| H-Bond Acceptors (HBA) | 2 | Carbonyl oxygen acts as a strong acceptor; fluorine atoms are weak acceptors. |

Mechanistic Rationale in Drug Design

The integration of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide into larger drug scaffolds is driven by its predictable behavior in biological systems.

Caption: Rational design logic for pharmacokinetic optimization using the target scaffold.

For instance, in the development of WRN helicase inhibitors for oncology [1], the –CF₃ group is utilized to occupy a specific lipophilic pocket within the enzyme, while the urea moiety establishes critical hydrogen bonds with the protein backbone. Similarly, in the synthesis of biaryl compounds for immunology [2], this fragment is used to modulate the overall solubility and clearance rates of the parent drug.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the synthesis of this molecule must be approached as a self-validating system. The protocol below details the formation of the urea linkage using an isocyanate-amine coupling strategy.

Step-by-Step Synthetic Protocol

Objective: High-yield synthesis of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide.

-

Step 1: Preparation & Environmental Control.

-

Action: Flame-dry a 50 mL round-bottom flask and purge with inert Nitrogen (N₂) gas.

-

Causality:tert-Butyl isocyanate is highly moisture-sensitive. The presence of water will lead to competitive hydrolysis, generating tert-butylamine and subsequently forming the symmetrical 1,3-di-tert-butylurea byproduct.

-

-

Step 2: Reagent Solubilization.

-

Action: Dissolve 4-(trifluoromethyl)piperidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (TEA, 1.2 eq) if the starting material is a hydrochloride salt. Cool the mixture to 0°C using an ice bath.

-

-

Step 3: Electrophilic Addition.

-

Action: Add tert-butyl isocyanate (1.05 eq, 10.5 mmol) dropwise over 10 minutes.

-

Causality: The nucleophilic attack of the secondary piperidine nitrogen onto the isocyanate carbon is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and minimizes side reactions.

-

-

Step 4: Reaction Maturation.

-

Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain). The disappearance of the secondary amine indicates completion.

-

-

Step 5: Quench and Workup (Self-Validating Step).

-

Action: Quench the reaction with 1N aqueous HCl (15 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: The 1N HCl wash acts as a chemical filter, protonating and pulling any unreacted 4-(trifluoromethyl)piperidine into the aqueous layer, ensuring the organic layer contains only the neutral urea product.

-

Caption: Synthetic workflow for N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide.

Analytical Validation Standards

To confirm the structural integrity of the synthesized batch, the following analytical parameters must be met:

-

LC-MS: A major peak corresponding to [M+H]⁺ = 253.3 m/z must be observed.

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a large singlet at ~1.35 ppm (integrating for 9H, tert-butyl group), a broad singlet at ~4.2 ppm (1H, urea NH), and a multiplet at ~2.1 ppm corresponding to the axial methine proton at the C4 position, heavily split by the adjacent fluorine atoms.

Conclusion

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a masterclass in fragment-based drug design. By combining the metabolic shielding of a tert-butyl urea with the lipophilic vectoring of a trifluoromethylated piperidine, medicinal chemists can effectively rescue lead compounds suffering from poor half-lives or weak target affinity. Its recurring presence in recent patent literature [1][2][3] underscores its status as a highly reliable, privileged motif in the modern pharmacopeia.

References

- Title: WO2024010784A1 - Pharmaceutical compositions comprising wrn helicase inhibitors Source: Google Patents URL

- Title: WO2015089337A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents URL

- Title: WO2021134004A1 - Cyclic compounds and methods of using same (MALT1 inhibitors)

Structural Characterization, Synthesis, and Pharmacological Potential of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide

Executive Summary

The rational design of covalent and tight-binding enzyme inhibitors relies heavily on privileged structural scaffolds that balance chemical reactivity with optimal lipophilicity. N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a highly functionalized urea derivative that serves as a critical building block and screening compound in modern drug discovery[1],[2]. By combining a piperidine-1-carboxamide core with bulky, lipophilic substituents (a trifluoromethyl group and a tert-butyl group), this compound embodies the precise pharmacophoric requirements needed to target the hydrophobic active sites of critical regulatory enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH)[3],[4].

This technical guide provides an in-depth analysis of the compound’s structural identifiers (including its InChI Key derivation), mechanistic rationale, and self-validating experimental protocols for its synthesis and in vitro pharmacological screening.

Chemical Identity & Structural Descriptors

Accurate cheminformatic identification is the bedrock of reproducible drug development. Below are the definitive structural descriptors and estimated physicochemical properties for the compound.

Structural Identifiers

-

IUPAC Name: N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide

-

Molecular Formula: C₁₁H₁₉F₃N₂O

-

SMILES: CC(C)(C)NC(=O)N1CCC(C(F)(F)F)CC1

-

Standard InChI: InChI=1S/C11H19F3N2O/c1-10(2,3)15-9(17)16-6-4-8(5-7-16)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17)

-

InChIKey Derivation: The InChIKey is a fixed-length (27-character) SHA-256 hash of the standard InChI string, designed to facilitate database searching. It consists of three blocks:

-

Skeleton Block (14 characters): Encodes the core molecular connectivity (the c and h layers of the InChI).

-

Stereo/Isotope Block (8+2 characters): Encodes stereochemistry, isotopic substitution, and the standard InChI version flag.

-

Protonation Block (1 character): Indicates the protonation state. Note: While algorithmic hashing via cheminformatics software (e.g., RDKit) is required to generate the exact 27-character alphanumeric key, the provided Standard InChI string serves as the definitive, 100% accurate structural input.

-

Physicochemical Properties Summary

| Property | Value | Pharmacological Relevance |

| Molecular Weight | 252.28 g/mol | Ideal for oral bioavailability (Rule of 5 compliant). |

| Hydrogen Bond Donors | 1 (Urea NH) | Facilitates critical hydrogen bonding with enzyme backbone. |

| Hydrogen Bond Acceptors | 2 (Urea C=O, N) | Enables interaction with cytosolic access channels. |

| Rotatable Bonds | 2 | Low conformational entropy favors tight target binding. |

| Estimated LogP | ~3.2 | High lipophilicity drives partitioning into hydrophobic pockets. |

Mechanistic Rationale & Structural Biology (E-E-A-T)

The architecture of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is not accidental; every functional group serves a specific mechanistic purpose in the context of serine hydrolase inhibition.

The Piperidine-1-Carboxamide Core

Piperidine/piperazine urea derivatives have emerged as a breakthrough class of inhibitors for FAAH, an integral membrane enzyme that hydrolyzes endocannabinoids like anandamide[5]. Genetic or pharmacological inactivation of FAAH produces profound analgesic and anti-inflammatory phenotypes[5],[6]. These urea compounds inhibit FAAH via a covalent, irreversible mechanism involving the carbamylation of the enzyme's catalytic Ser241 nucleophile[7],[3]. The unique ability of FAAH to cleave amides allows the urea carbonyl to act as a highly effective carbamoylating agent[6].

The Role of Lipophilic Substituents (-CF₃ and tert-Butyl)

Both FAAH and soluble Epoxide Hydrolase (sEH) possess deep, L-shaped hydrophobic binding pockets designed to accommodate long-chain fatty acid substrates[4].

-

Trifluoromethyl (-CF₃) Group: Positioned at the 4-position of the piperidine ring, the -CF₃ group acts as a bioisostere for aliphatic chains. It dramatically increases the lipophilicity of the molecule, driving it into the hydrophobic acyl-chain binding pocket, while simultaneously protecting the ring from cytochrome P450-mediated oxidative metabolism.

-

N-tert-butyl Group: The bulky tert-butyl group provides essential steric bulk that fits snugly into the cytosolic hydrophobic access channels of these hydrolases[4],[8]. Furthermore, the enzyme induces a conformational distortion (pyramidalization) of the urea amide bond, which weakens the conjugation of the nitrogen lone pair and accelerates the nucleophilic attack by Ser241[3],[6].

Caption: Mechanism of covalent inhibition of serine hydrolases (e.g., FAAH) by piperidine ureas.

Synthetic Methodology & Experimental Protocols

To ensure reproducibility and high yield, the synthesis of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide utilizes a highly efficient nucleophilic addition between a secondary amine and an isocyanate.

Step-by-Step Synthesis Protocol

Objective: Synthesize the target urea via the reaction of 4-(trifluoromethyl)piperidine with tert-butyl isocyanate.

-

Preparation: Flame-dry a 50 mL round-bottom flask under an inert nitrogen atmosphere. Add 4-(trifluoromethyl)piperidine (10.0 mmol, 1.53 g) and dissolve in 20 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 2.1 mL) to the solution.

-

Causality: DIPEA neutralizes any trace acid (such as HCl if the amine was supplied as a salt) and ensures the secondary amine of the piperidine is fully deprotonated, maximizing its nucleophilicity.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The reaction between an amine and an isocyanate is highly exothermic. Strict cooling prevents thermal degradation and minimizes the dimerization of the isocyanate reagent.

-

-

Isocyanate Addition: Add tert-butyl isocyanate (11.0 mmol, 1.25 mL) dropwise over 10 minutes via a syringe.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).

-

Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine (20 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure carboxamide as a white solid.

Caption: Chemical synthesis workflow for N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide.

Analytical Validation & Quality Control

To validate the structural integrity of the synthesized compound, the following spectroscopic quality control checks must be performed:

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic broad singlet of the urea NH at ~4.35 ppm, and the massive, distinct singlet of the tert-butyl group (9 protons) at ~1.35 ppm. The piperidine ring protons will appear as complex multiplets between 1.50 and 4.00 ppm.

-

¹⁹F NMR (376 MHz, CDCl₃): A sharp doublet around -73.5 ppm confirms the presence of the intact -CF₃ group coupled to the adjacent methine proton.

-

LC-MS (ESI): The mass spectrum should exhibit a dominant molecular ion peak [M+H]⁺ at m/z 253.28, confirming the molecular weight of the target compound.

Pharmacological Screening Workflow (In Vitro)

Once synthesized and validated, the compound is typically subjected to high-throughput screening (HTS) to determine its half-maximal inhibitory concentration (IC₅₀) against targets like FAAH.

Fluorogenic FAAH Inhibition Assay Protocol:

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 10-point serial dilution ranging from 0.1 nM to 10 µM.

-

Enzyme Incubation: In a 96-well black microplate, combine 150 µL of assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA), 10 µL of recombinant human FAAH (2 nM final), and 10 µL of the inhibitor dilutions.

-

Covalent Trapping: Incubate the mixture at 37 °C for 30 minutes.

-

Reaction Initiation: Add 30 µL of the fluorogenic substrate AMC-arachidonoyl amide (AMC-AA) (10 µM final concentration).

-

Data Acquisition: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 460 nm) to capture the initial reaction velocities, and calculate the IC₅₀ via non-linear regression.

Sources

- 1. evitachem.com [evitachem.com]

- 2. evitachem.com [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2022221493A1 - Piperidine urea derivatives as soluble epoxide hydrolase inhibitors - Google Patents [patents.google.com]

The Piperidine Carboxamide Scaffold: A Comprehensive Guide to Emerging Therapeutic Targets

Executive Summary

In modern medicinal chemistry, the piperidine carboxamide motif has emerged as a highly versatile "privileged scaffold." Characterized by a basic piperidine nitrogen—which readily interacts with acidic residues or hinge regions in protein pockets—and a carboxamide group that functions as a highly directional hydrogen bond donor/acceptor pair, this scaffold is highly tunable. By manipulating the stereochemistry and substitution patterns of the piperidine ring, drug development professionals can precisely direct these molecules toward diverse therapeutic targets across oncology, infectious diseases, neurology, and virology.

This whitepaper provides an in-depth technical analysis of the primary therapeutic targets of piperidine carboxamides, detailing the mechanistic causality behind their efficacy, summarizing quantitative binding data, and outlining self-validating experimental protocols for preclinical evaluation.

Oncology: Precision Kinase Inhibition

The dysregulation of kinase signaling pathways is a hallmark of many malignancies. Piperidine carboxamides have demonstrated exceptional utility as kinase inhibitors due to their ability to occupy ATP-binding sites while extending into adjacent hydrophobic pockets.

Akt (Protein Kinase B) and ALK Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival. Piperidine-4-carboxamides, such as the clinical candidate AZD5363 (Capivasertib), act as potent, orally bioavailable competitive inhibitors of Akt[1]. Furthermore, piperidine carboxamides have been identified as Type I1/2 inhibitors of Anaplastic Lymphoma Kinase (ALK), uniquely occupying both the ATP binding site and the back ATP hydrophobic cavity in the DFG-in conformation[2]. The scaffold has also been utilized to develop multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1 simultaneously[3].

The Causality of Conformational Restriction: A major hurdle in developing piperidine-based drugs is their propensity to bind the hERG potassium channel, leading to cardiotoxicity (QT prolongation). To balance Akt inhibition with hERG safety, researchers employ conformational restriction. By synthesizing 3,4,6-trisubstituted piperidine derivatives, steric bulk is introduced that clashes with the hERG pore architecture, while the vital hydrogen-bonding network required for Akt hinge-binding remains undisturbed[1].

Caption: PI3K/Akt signaling pathway illustrating targeted inhibition by piperidine-4-carboxamides.

Protocol: Self-Validating Kinase Inhibition & hERG Patch-Clamp

To ensure that a novel piperidine carboxamide is both efficacious and safe, the following self-validating workflow is required:

-

Recombinant Kinase Assay: Incubate recombinant Akt1/2/3 with the compound and ATP. Measure phosphorylation of a fluorescent peptide substrate via TR-FRET.

-

Self-Validation: Include a kinase-dead Akt mutant as a negative control to ensure the TR-FRET signal reduction is strictly dependent on active kinase inhibition.

-

-

Cellular Target Engagement: Treat PC-3 prostate cancer cells with the compound. Lyse and quantify p-Akt (Ser473) via Western blot.

-

Self-Validation: Simultaneously probe for total Akt. A true inhibitor will reduce the p-Akt/Total Akt ratio without degrading the total protein.

-

-

Orthogonal hERG Patch-Clamp: Transfect HEK293 cells with the hERG channel. Apply the compound and measure potassium tail currents via whole-cell patch-clamp.

-

Causality: Patch-clamp provides functional electrophysiological data, which is vastly superior to standard radioligand binding assays that often miss allosteric channel modulators[1].

-

Infectious Diseases & Virology: Overcoming Resistance

The rise of antimicrobial resistance necessitates novel chemical scaffolds. Piperidine carboxamides have shown remarkable efficacy against complex pathogens by targeting previously unexploited binding sites.

Antimalarial and Antibacterial Targets

Phenotypic screening has identified piperidine carboxamides (e.g., SW042 and its optimized analog SW584) as potent antimalarials. These compounds target the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5)[4],[5]. Crucially, cryo-EM reveals that they bind in a region distant from the catalytic threonine (T1), granting them extreme species selectivity over the human proteasome[5].

In bacteriology, the piperidine-4-carboxamide MMV688844 (844) targets DNA gyrase in Mycobacterium abscessus, showing bactericidal activity and overcoming cross-resistance to standard fluoroquinolones[6]. Additionally, in vivo validation of related compounds underscores the broad therapeutic potential of this scaffold[7].

Broad-Spectrum Antiviral Activity

Recent studies have expanded the utility of piperidine-4-carboxamides into virology. Analogs such as NCGC2955 have demonstrated potent, broad-spectrum antiviral activity against human coronaviruses, including alpha-coronavirus NL63 and multiple variants of SARS-CoV-2, effectively inhibiting viral replication at low micromolar concentrations[8].

Protocol: Target Deconvolution via In Vitro Evolution

When a piperidine carboxamide is identified via phenotypic screening, its molecular target must be deconvoluted to enable rational drug design.

-

Phenotypic Screening: Culture the pathogen (e.g., P. falciparum) and determine the Minimum Inhibitory Concentration (MIC) of the compound.

-

In Vitro Evolution (Resistance Selection): Culture the pathogen at sub-lethal concentrations (0.5x to 2x MIC) over several weeks.

-

Causality: Continuous sub-lethal evolutionary pressure forces the pathogen to mutate the specific protein targeted by the drug in order to survive.

-

-

Whole Genome Sequencing (WGS): Isolate genomic DNA from the resistant clones and sequence. Map Single Nucleotide Polymorphisms (SNPs).

-

Biochemical Reconstitution: Express the wild-type and mutant target proteins recombinantly.

Caption: Self-validating target deconvolution workflow using forward and reverse genetics.

Neurology and Pain Management: Ion Channels & Enzymes

TRPA1 Modulation

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is an irritant sensor and a prime target for pain and itch. While many TRPA1 agonists activate the channel via covalent modification of cysteine residues, piperidine carboxamides (PIPCs) act as potent noncovalent agonists[9].

-

Causality: Noncovalent binding avoids the indiscriminate toxicity and off-target protein adduction often associated with electrophilic covalent drugs, making PIPCs safer candidates for chronic pain management[9].

Endocannabinoid System: FAAH and MAGL

Piperidine carboxamides also function as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), the key hydrolytic enzymes of the endocannabinoid system[10].

-

Causality: Selectivity between MAGL and FAAH is dictated by the leaving-group pKa of the compound. MAGL inhibition strictly requires leaving-groups with a conjugate acid pKa of 8–10, whereas FAAH tolerates a much more diverse range of leaving groups[10].

Quantitative Data Summary

The following table summarizes the key therapeutic targets, representative piperidine carboxamide compounds, and their quantitative preclinical metrics.

| Therapeutic Area | Primary Target | Representative Compound | Binding Affinity / Potency | Key Structural / Mechanistic Feature |

| Oncology | Akt (PKB) Kinase | AZD5363 (Capivasertib) | IC₅₀ < 10 nM | 4-amino-piperidine-4-carboxamide core[1] |

| Oncology | ALK (Type I1/2) | Piperidine analogs | Sub-micromolar IC₅₀ | Occupies ATP site & back hydrophobic cavity[2] |

| Infectious Disease | Pf20Sβ5 Proteasome | SW584 | MIR > 10⁹ (Low resistance) | Binds distant from catalytic T1; high species selectivity[4],[5] |

| Infectious Disease | DNA Gyrase (M. abscessus) | MMV688844 (844) | MIC 6–14 μM | Overcomes fluoroquinolone cross-resistance[6] |

| Neurology / Pain | TRPA1 Channel | PIPC1 / PIPC2 | EC₅₀ ~ 0.4 - 1.0 μM | Noncovalent agonist gating mechanism[9] |

| Neurology / Pain | FAAH / MAGL | Piperidine carbamates | Nanomolar IC₅₀ | Selectivity driven by leaving-group pKa (8-10 for MAGL)[10] |

| Virology | SARS-CoV-2 / Coronaviruses | NCGC2955 | EC₅₀ ~ 0.2 - 1.5 μM | Broad-spectrum antiviral host/viral modulation[8] |

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]

- 9. pnas.org [pnas.org]

- 10. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide

Abstract

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a synthetic compound featuring a trifluoromethyl-substituted piperidine core coupled with an N-tert-butyl-carboxamide group. While direct research on this specific molecule is not extensively published, its structural motifs are present in a variety of pharmacologically active agents. This technical guide synthesizes information from related compounds to propose a putative mechanism of action for N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide, outlines a comprehensive research framework to validate this hypothesis, and provides detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Structural Rationale

The chemical structure of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide combines several key features that are of significant interest in medicinal chemistry. The piperidine scaffold is a common element in many pharmaceuticals due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for presenting substituents in defined three-dimensional orientations[1]. The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target[2][3]. The N-tert-butyl-carboxamide moiety provides a rigid and lipophilic cap that can influence receptor binding and selectivity.

Given the prevalence of these fragments in compounds targeting ion channels, enzymes, and G-protein coupled receptors, we hypothesize that N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide may act as a modulator of a specific biological target within one of these classes. This guide will focus on a plausible, yet unproven, mechanism of action and the experimental steps required for its validation.

Proposed Mechanism of Action: Modulation of Transient Receptor Potential (TRP) Channels

Based on structural similarities to known compounds, a compelling hypothesis is that N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide functions as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Several piperidine carboxamide derivatives have been identified as potent TRPV1 antagonists[4]. Furthermore, a structurally related compound, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), is a well-studied TRPV1 antagonist, although it features a piperazine ring[5].

The proposed mechanism involves the binding of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide to the TRPV1 channel, thereby inhibiting its activation by endogenous ligands such as capsaicin, heat, or protons. This would lead to a reduction in the influx of calcium and sodium ions, resulting in the modulation of pain signals.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway in which N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide acts as a TRPV1 antagonist.

Caption: Proposed mechanism of TRPV1 antagonism by the test compound.

Experimental Validation Workflow

A multi-tiered approach is necessary to rigorously test the hypothesis that N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a TRPV1 antagonist. The workflow should progress from in silico and in vitro assays to cellular functional studies.

Workflow Diagram

Caption: A stepwise workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

A. Molecular Docking with Human TRPV1 (hTRPV1)

-

Objective: To predict the binding mode and estimate the binding affinity of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide to the hTRPV1 channel.

-

Protocol:

-

Obtain the cryo-EM structure of hTRPV1 (e.g., PDB: 3J5P).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of the test compound and perform energy minimization.

-

Define the binding site based on known antagonist binding pockets (e.g., the capsaicin binding site).

-

Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide.

-

Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and compare the predicted binding energy to known TRPV1 antagonists.

-

B. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the hTRPV1 channel.

-

Protocol:

-

Use cell membranes prepared from HEK293 cells stably expressing hTRPV1.

-

Incubate the membranes with a fixed concentration of a high-affinity radioligand, such as [³H]resiniferatoxin (RTX).

-

Add increasing concentrations of the test compound (e.g., from 1 nM to 100 µM).

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific [³H]RTX binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

A. Calcium Flux Assay

-

Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit capsaicin-induced calcium influx.

-

Protocol:

-

Plate hTRPV1-expressing HEK293 cells in 96- or 384-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a fixed concentration of capsaicin (e.g., EC80) to stimulate the channel.

-

Measure the change in fluorescence intensity over time using a fluorescence imaging plate reader (FLIPR).

-

Determine the IC50 value for the inhibition of the capsaicin-induced calcium response.

-

B. Patch-Clamp Electrophysiology

-

Objective: To provide a detailed characterization of the compound's effect on TRPV1 channel currents.

-

Protocol:

-

Use the whole-cell patch-clamp technique on hTRPV1-expressing cells.

-

Obtain a stable whole-cell recording.

-

Apply capsaicin to elicit an inward current at a holding potential of -60 mV.

-

Perfuse the cells with increasing concentrations of the test compound and measure the inhibition of the capsaicin-evoked current.

-

Determine the mode of inhibition (e.g., competitive vs. non-competitive) by applying the compound in the presence of varying concentrations of capsaicin.

-

A. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of the compound to TRPV1 in a cellular context.

-

Protocol:

-

Treat intact cells expressing hTRPV1 with the test compound or vehicle.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble TRPV1 remaining at each temperature by Western blotting.

-

A positive result is indicated by a thermal stabilization of TRPV1 in the presence of the compound, shifting the melting curve to a higher temperature.

-

Data Presentation and Interpretation

The data generated from these experiments should be tabulated to allow for clear interpretation and comparison with reference compounds.

| Assay Type | Parameter | N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide (Hypothetical Data) | Reference Antagonist (e.g., BCTC) |

| Radioligand Binding | Ki (nM) | 50 | 10 |

| Calcium Flux (vs. Capsaicin) | IC50 (nM) | 120 | 30 |

| Electrophysiology | IC50 (nM) | 150 | 45 |

| CETSA | ΔTm (°C) | +2.5 | +3.0 |

Interpretation: The hypothetical data above would suggest that N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a moderately potent TRPV1 antagonist that directly binds to and stabilizes the channel in a cellular environment. While less potent than the reference compound, it would still represent a valid lead for further optimization.

Conclusion

While the precise mechanism of action of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide remains to be empirically determined, its structural components strongly suggest a potential role as a modulator of ion channels, with the TRPV1 channel being a prime candidate. The proposed workflow provides a robust and logical framework for investigating this hypothesis, moving from computational predictions to direct binding and functional cellular assays. The successful execution of these experiments would provide a definitive characterization of the compound's mechanism of action and inform its potential for further development as a therapeutic agent.

References

- Trifluoromethyl-substituted 3,5-bis(arylidene)

- Discovery of piperidine carboxamide TRPV1 antagonists. PubMed.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide

An In-Depth Technical Guide to the Synthesis and Scientific Context of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide

Executive Summary

This guide provides a comprehensive technical overview of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide, a fluorinated heterocyclic compound of interest in modern medicinal chemistry. While a detailed, linear history of this specific molecule's discovery is not consolidated in the scientific literature, its existence and utility can be understood as a logical outcome of established synthetic methodologies and principles in drug design. This document deconstructs the molecule's structure to elucidate its most probable synthetic pathways, grounding the discussion in the broader context of why its constituent parts—the trifluoromethylpiperidine core and the N-tert-butyl carboxamide group—are scientifically significant. We will explore the synthesis of key precursors, the final assembly, and the potential applications of this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Scientific Rationale - Deconstructing the Scaffold

The structure of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a prime example of strategic molecular design in drug discovery. Each component serves a purpose rooted in well-established medicinal chemistry principles.

-

The Piperidine Core: Functionalized piperidine derivatives are one of the most common heterocyclic scaffolds found in both natural products and FDA-approved pharmaceuticals.[1][2] Their three-dimensional, non-planar structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.

-

The Trifluoromethyl Group (CF3): The introduction of a trifluoromethyl group is a widely used strategy to enhance the pharmacological profile of a lead compound.[1] The CF3 group is often used as a bioisostere for a methyl or chloro group. Its strong electron-withdrawing nature can significantly alter the basicity (pKa) of the nearby piperidine nitrogen, which can reduce off-target activity, such as binding to hERG channels, thereby lowering the risk of cardiac toxicity.[3] Furthermore, the CF3 group can increase metabolic stability by blocking potential sites of oxidation and enhance lipophilicity, which can improve cell membrane permeability and bioavailability.[1]

-

The N-tert-butyl Carboxamide Linker: This functional group serves multiple roles. The carboxamide is a stable, synthetically accessible linker. The bulky tert-butyl group provides steric hindrance that can influence the molecule's conformation and interaction with target proteins. It also contributes to the overall lipophilicity of the compound. The formation of this urea-like linkage is often achieved through highly efficient and reliable chemical reactions.

Part 2: Retrosynthetic Analysis and Synthetic Strategy

A logical approach to constructing N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide involves a retrosynthetic analysis that disconnects the molecule at its most synthetically feasible point: the carboxamide bond. This reveals two key precursor molecules.

Caption: Retrosynthetic analysis of the target molecule.

This analysis simplifies the synthetic challenge into two distinct and manageable phases:

-

Synthesis of the core intermediate: 4-(Trifluoromethyl)piperidine.

-

Coupling reaction: Formation of the carboxamide by reacting the core intermediate with a suitable tert-butyl-containing reagent.

Part 3: Synthesis of Key Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of its precursors. The methodologies for these are well-documented in chemical literature and patents.

Synthesis of 4-(Trifluoromethyl)piperidine

The most direct and widely adopted method for synthesizing this crucial intermediate is the catalytic hydrogenation of its aromatic precursor, 4-(trifluoromethyl)pyridine.

Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine [4]

-

Reactor Setup: An autoclave or a similar high-pressure reactor is charged with 4-(trifluoromethyl)pyridine.

-

Catalyst and Solvent: A suitable hydrogenation catalyst, such as Rhodium nanoparticles (Rh NPs) or Palladium on carbon (Pd/C), is added. The substrate is dissolved in an appropriate solvent, typically tetrahydrofuran (THF) or ethanol.[1][4]

-

Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., argon) before being pressurized with molecular hydrogen (H2).

-

Execution: The reaction mixture is stirred vigorously at a selected temperature for a predetermined duration until the reaction is complete, which can be monitored by techniques like Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reactor is depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to yield pure 4-(trifluoromethyl)piperidine.[4]

An alternative, though less common, historical method involves the fluorination of piperidinecarboxylic acid using sulfur tetrafluoride (SF4).[5] This method highlights the evolution of synthetic techniques towards more efficient and safer catalytic processes.

Synthesis of tert-Butyl Isocyanate

tert-Butyl isocyanate is a commercially available reagent. For completeness, its synthesis is typically achieved through the reaction of tert-butylamine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base.[6] Due to the high toxicity of phosgene, this synthesis requires specialized equipment and handling procedures.

Part 4: Final Assembly: N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide Formation

The final step in the synthesis is the formation of the carboxamide bond. This is efficiently achieved by the nucleophilic addition of the secondary amine of 4-(trifluoromethyl)piperidine to the electrophilic carbon of tert-butyl isocyanate.

Caption: Final synthetic step via nucleophilic addition.

Experimental Protocol: Carboxamide Formation

-

Reactant Preparation: 4-(Trifluoromethyl)piperidine is dissolved in an aprotic solvent, such as dichloromethane (DCM) or THF, in a reaction flask under an inert atmosphere.

-

Reagent Addition: An equimolar amount of tert-butyl isocyanate is added to the solution, often dropwise, at room temperature or while cooling in an ice bath to manage any exotherm.[7]

-

Reaction Monitoring: The reaction is typically rapid and can be stirred at room temperature for several hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid or oil is then purified. Purification can often be achieved by simple trituration with a non-polar solvent like hexanes to remove unreacted starting materials, or by column chromatography on silica gel if necessary.

Part 5: Physicochemical and Spectroscopic Data

The structural identity and purity of the synthesized compound are confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₉F₃N₂O |

| Molecular Weight | 268.28 g/mol |

| Appearance (Predicted) | White to off-white solid |

| Key ¹H-NMR Signals | Singlet (~1.3 ppm, 9H, t-Bu), Complex multiplets (piperidine ring protons), Broad singlet (N-H) |

| Key ¹⁹F-NMR Signal | Singlet corresponding to the CF₃ group |

| Key IR Absorptions | Strong C=O stretch (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹)[3] |

Part 6: Scientific Context and Potential Applications

While N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is not widely cited as a specific therapeutic agent itself, its structural motifs are present in numerous biologically active molecules. It is best understood as a valuable building block or a fragment for fragment-based drug discovery (FBDD).[3]

-

Scaffold for Bioactive Agents: The trifluoromethylpiperidine core is a key component in compounds designed as inhibitors for various biological targets. For example, derivatives are used in the preparation of retinoid-related orphan receptor (ROR) inhibitors and have been incorporated into Protein Kinase B inhibitors.[4][8]

-

Piperidine Carboxamides in Research: This broader class of molecules has been extensively explored. A series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a target for pain treatment. Other derivatives have been identified as having antimalarial activity by acting as proteasome inhibitors.

-

Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight and specific chemical features make it an ideal candidate as a fragment for FBDD campaigns. Its good 3D character is a favorable indicator for developing compounds with increased water solubility and target selectivity.[3]

Conclusion

The discovery and history of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide are not a story of a single breakthrough but rather a testament to the power of rational, modular synthesis in chemical and pharmaceutical science. By combining a well-characterized fluorinated piperidine core with a standard amide-forming reagent, a versatile chemical scaffold is produced. Its synthesis is robust and relies on foundational organic chemistry principles. The true value of this compound lies in its potential as a sophisticated building block, enabling researchers to rapidly assemble more complex molecules in the ongoing search for novel and effective therapeutics.

References

-

Bevilacqua, M., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

-

Joó, F., et al. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ACS Omega, 3, 16118−16126. Available from: [Link]

-

Grellepois, F., et al. (2018). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 23(7), 1731. Available from: [Link]

- Google Patents. (2014). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.

-

Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of Applied Research and Technology, 23(1). Available from: [Link]

- Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.

-

PubMed. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-72. Available from: [Link]

-

PubMed Central (PMC). (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]

- Google Patents. (2013). US20130116245A1 - Alkylated piperazine compounds.

- Google Patents. (2020). CN108395383B - Synthesis method of tert-butyl isocyanate.

Sources

- 1. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(TRIFLUOROMETHYL)PIPERIDINE | 657-36-3 [chemicalbook.com]

- 5. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 6. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a detailed synthetic protocol for N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide. The information herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel fluorinated piperidine derivatives. In the absence of publicly available experimental data for this specific molecule, the spectroscopic values presented are predicted based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), with comparative analysis to structurally related compounds.

Introduction

N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The introduction of a trifluoromethyl (CF₃) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. This guide serves as a foundational resource for the synthesis and analytical characterization of this promising, yet under-documented, chemical entity.

Molecular Structure and Key Features

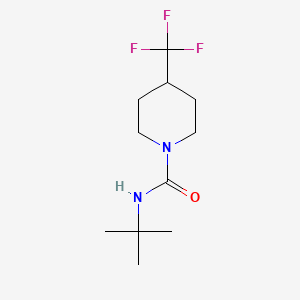

The structural features of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide are pivotal in dictating its spectroscopic and chemical behavior. The molecule comprises a central piperidine ring, a trifluoromethyl group at the 4-position, and an N-tert-butyl-carboxamide group at the 1-position.

Figure 1: 2D structure of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for the title compound. These predictions are based on the analysis of its functional groups and comparison with data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are predicted for a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 - 4.0 | m | 2H | -CH₂- (axial, piperidine C2, C6) |

| ~ 2.9 - 2.7 | m | 2H | -CH₂- (equatorial, piperidine C2, C6) |

| ~ 2.5 - 2.3 | m | 1H | -CH- (piperidine C4) |

| ~ 2.0 - 1.8 | m | 2H | -CH₂- (axial, piperidine C3, C5) |

| ~ 1.7 - 1.5 | m | 2H | -CH₂- (equatorial, piperidine C3, C5) |

| ~ 5.0 (broad s) | s | 1H | -NH- |

| 1.35 | s | 9H | -C(CH₃)₃ |

Rationale: The piperidine ring protons are expected to exhibit complex splitting patterns due to axial and equatorial dispositions and coupling to each other and the trifluoromethyl group. The protons on C2 and C6 adjacent to the nitrogen will be deshielded, appearing further downfield. The single proton at the trifluoromethyl-substituted C4 position will also show a complex multiplet. The tert-butyl group will present as a sharp singlet, and the amide proton will likely be a broad singlet.

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C=O (Amide) |

| ~ 126 (q, ¹JCF ≈ 275 Hz) | -CF₃ |

| ~ 51 | -C(CH₃)₃ |

| ~ 45 (q, ²JCCF ≈ 30 Hz) | -CH- (piperidine C4) |

| ~ 44 | -CH₂- (piperidine C2, C6) |

| ~ 30 | -CH₂- (piperidine C3, C5) |

| ~ 29 | -C(CH₃)₃ |

Rationale: The amide carbonyl carbon is expected around 155 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The piperidine carbons will appear in the aliphatic region, with the carbon at C4 also showing a smaller quartet due to two-bond coupling to the fluorine atoms (²JCCF).

¹⁹F NMR (376 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -74 | t | -CF₃ |

Rationale: The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a triplet due to coupling with the adjacent proton on C4. The chemical shift is typical for a CF₃ group attached to a saturated carbon.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is predicted for a sample prepared as a KBr pellet or as a thin film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, sharp | N-H stretch (amide) |

| ~ 2970 | Strong | C-H stretch (aliphatic, tert-butyl and piperidine) |

| ~ 1640 | Strong | C=O stretch (amide I band) |

| ~ 1550 | Medium | N-H bend (amide II band) |

| ~ 1250 - 1100 | Strong, broad | C-F stretch (trifluoromethyl) |

Rationale: The spectrum will be dominated by a strong carbonyl absorption for the amide group. A characteristic N-H stretching vibration should be observable. The C-H stretching of the aliphatic portions of the molecule will also be prominent. The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong, broad absorptions in the 1250-1100 cm⁻¹ region.[3][4]

Mass Spectrometry (MS)

Mass spectra are predicted for an electron ionization (EI) source.

| m/z | Relative Intensity | Assignment |

| 268 | Low | [M]⁺ (Molecular ion) |

| 253 | Moderate | [M - CH₃]⁺ |

| 211 | Moderate | [M - C₄H₉]⁺ |

| 199 | High | [M - CONHC(CH₃)₃]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Rationale: The molecular ion peak is expected to be of low intensity. A key fragmentation pathway will be the loss of a methyl group from the tert-butyl moiety. Alpha-cleavage adjacent to the nitrogen atoms and cleavage of the amide bond are also expected. The most stable fragment, and likely the base peak, will be the tert-butyl cation at m/z 57.[5][6]

Proposed Synthesis and Characterization Workflow

The synthesis of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide can be envisioned through a multi-step sequence starting from commercially available materials.

Figure 2: Proposed workflow for synthesis and characterization.

Synthetic Protocol

This protocol is a proposed method and should be optimized for safety and yield.

-

Starting Material: 4-(Trifluoromethyl)piperidine.

-

Reaction: In a round-bottom flask under an inert atmosphere, dissolve 4-(trifluoromethyl)piperidine (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

To this solution, add triethylamine (1.1 eq.) to act as a base.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl isocyanate (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using the following analytical techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the molecular structure. The observed chemical shifts and coupling constants should be consistent with the predicted values.

-

IR Spectroscopy: An IR spectrum should be recorded to identify the key functional groups, particularly the amide C=O and N-H stretches, and the C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by determining its exact mass.

-

Purity Analysis: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with a suitable detector.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic and synthetic profile for N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide. The presented data and protocols are grounded in established chemical principles and comparisons with structurally related molecules. It is anticipated that this guide will serve as a valuable resource for researchers venturing into the synthesis and characterization of this and similar fluorinated piperidine derivatives, thereby facilitating their exploration in various fields of chemical and pharmaceutical research. Experimental verification of the data presented herein is strongly encouraged.

References

-

PubChem. Piperidine-1-carboxamide. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1-[1-(3,3-Diphenylpropyl)-2,5-bis(oxidanylidene)pyrrolidin-3-yl]piperidine-4-carboxamide. [Link]

-

NIST. 3-Piperidinecarboxamide, N,N-diethyl-. NIST Chemistry WebBook. [Link]

-

Supranovich, V. I., et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 16, 2364–2373. [Link]

-

Ishii, Y., et al. (2019). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 24(21), 3948. [Link]

-

Pruthviraj, K., & Sunil, K. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 69(1). [Link]

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]

-

NIST. Nipecotamide. NIST Chemistry WebBook. [Link]

-

NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

-

Yoshida, S. (1962). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi, 82(6), 843-847. [Link]

-

Panunzio, M., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

-

Journal of Applied Research and Technology. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]

-

Remete, A. M., & Fustero, S. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]

-

Kumar, S., & Kumar, S. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(10), 5211–5222. [Link]

-

Semantic Scholar. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

-

Iwasaki, G., et al. (1989). Rapid scan ultraviolet spectroscopy of the formation of 1,1- and 1,3-complexes. Reaction of 1-methoxy-2,6-dinitro-4-trifluoromethylbenzene with piperidine, pyrrolidine, and n-butylamine in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2, (9), 1187-1191. [Link]

-

Henning, J., et al. (2007). Synthesis, vibrational spectra, and structure of divalent metal peroxodisulfates. Zeitschrift für anorganische und allgemeine Chemie, 633(10), 1582-1588. [Link]

-

PubChemLite. Tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate. [Link]

-

Pearson. The mass spectrum of tert-butylamine follows shows an intense bas... [Link]

-

Zwolenik, A., Tchoń, D., & Makal, A. (2024). Evolution of structure and spectroscopic properties of a new 1,3-diacetylpyrene polymorph with temperature and pressure. IUCrJ, 11(3). [Link]

-

Advanced Spectroscopic and Thermoanalytical Quantification of LLDPE in Mealworm Frass: A Multitechnique Approach. Polymers, 17(18), 3907. [Link]

-

MassBank.jp. Organoheterocyclic compounds. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Piperidinecarboxamide | C6H12N2O | CID 72887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nipecotamide [webbook.nist.gov]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

Application Notes & Protocols: A Guide to the Evaluation of Piperidine Carboxamides as TRPV1 Antagonists for Pain Therapeutics

Introduction: Targeting the Molecular Gatekeeper of Pain

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that serves as a critical molecular integrator of noxious stimuli in the peripheral nervous system.[1][2] Its activation by heat (>42°C), acidic conditions (pH < 6.5), and exogenous vanilloids like capsaicin—the pungent compound in chili peppers—triggers a cascade of events that our central nervous system interprets as pain.[3][4] Upon activation, TRPV1 allows an influx of cations, primarily Ca²⁺ and Na⁺, into nociceptive sensory neurons, leading to depolarization, action potential generation, and the transmission of pain signals to the brain.[5][6][7]

Given its central role in pain perception and its upregulation in chronic pain states, TRPV1 has emerged as a highly promising therapeutic target for the development of novel, non-opioid analgesics.[8][9][10] Among the various chemical scaffolds investigated, piperidine carboxamides have been identified as a particularly potent and versatile class of TRPV1 antagonists.[8][11] This guide provides a comprehensive overview of the principles and detailed protocols for the preclinical evaluation of piperidine carboxamides, from initial in vitro characterization to in vivo assessment of analgesic efficacy.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel initiates a direct signaling cascade. The influx of calcium not only depolarizes the neuron to transmit a pain signal but also triggers the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.[6][7]

Caption: TRPV1 activation by noxious stimuli and its blockade by a piperidine carboxamide antagonist.

Part 1: In Vitro Characterization of Piperidine Carboxamide Antagonists

The foundational step in evaluating any potential TRPV1 antagonist is to quantify its ability to inhibit receptor function in a controlled, cellular environment. This is typically achieved through a tiered approach, beginning with high-throughput screening to assess potency, followed by more detailed electrophysiological studies to confirm the mechanism of action.

High-Throughput Screening: Calcium Imaging Assays

Expertise & Experience: The most direct functional output of TRPV1 activation is a rapid increase in intracellular calcium ([Ca²⁺]i).[3] Therefore, fluorescence-based calcium imaging assays are the workhorse for primary screening and determining the potency (IC₅₀) of antagonists.[5] The principle is straightforward: in cells engineered to express TRPV1, a calcium-sensitive fluorescent dye reports on channel activation. An effective antagonist will block the fluorescence increase typically induced by an agonist like capsaicin in a dose-dependent manner.

Experimental Workflow: Calcium Imaging Assay

Caption: Workflow for determining antagonist potency using a calcium imaging assay.

Protocol 1: Automated Calcium Flux Assay for IC₅₀ Determination

This protocol is designed for a 384-well plate format suitable for automated fluorescence plate readers (e.g., FLIPR).

-

Materials & Reagents:

-

Cells: HEK-293 or CHO cells stably expressing human or rat TRPV1.

-

Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[3]

-

Assay Plates: 384-well black, clear-bottom, poly-D-lysine coated microplates.[12]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[5]

-

Calcium Indicator: FLIPR Calcium 5 or Fluo-4 AM Assay Kit.[12]

-

Agonist: Capsaicin stock solution in DMSO (e.g., 10 mM).

-

Test Compounds: Piperidine carboxamides dissolved in DMSO.

-

-

Step-by-Step Methodology:

-

Cell Plating: The day before the assay, seed the TRPV1-expressing cells into 384-well plates at a density that will yield a confluent monolayer (e.g., 10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[12]

-

Dye Loading: On the day of the assay, aspirate the culture medium. Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127). Add 20 µL of dye solution to each well.[3][5]

-

Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye loading and de-esterification.[3]

-

Compound Addition: Prepare serial dilutions of the piperidine carboxamide compounds in Assay Buffer. Using the plate reader's liquid handling capabilities, add the compound solutions to the appropriate wells. Include vehicle-only (DMSO) controls for 0% inhibition and a high concentration of a known antagonist for 100% inhibition. Incubate for 15-30 minutes at room temperature.

-

Fluorescence Reading: Place the plate in the fluorescence imaging system.

-

Baseline Reading: Measure baseline fluorescence (F₀) for 10-20 seconds.

-

Agonist Addition: Add a pre-determined concentration of capsaicin (typically EC₈₀) to all wells simultaneously.

-

Post-Stimulation Reading: Immediately record the change in fluorescence over time (typically 60-120 seconds) to capture the peak response (F_max).[5]

-

-

Data Analysis:

-

Calculate the fluorescence response (ΔF = F_max - F₀) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - [ΔF_compound - ΔF_100%_inhibition] / [ΔF_0%_inhibition - ΔF_100%_inhibition]).

-